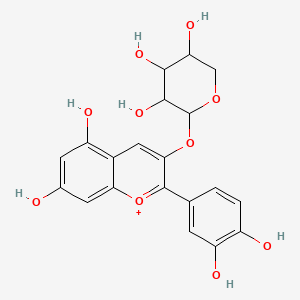

花青素-3-O-阿拉伯糖苷氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

叶片颜色变化中的作用

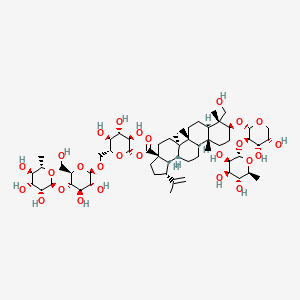

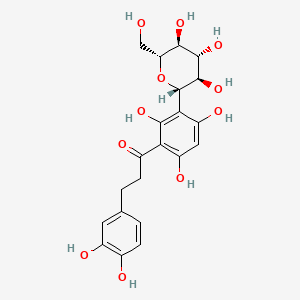

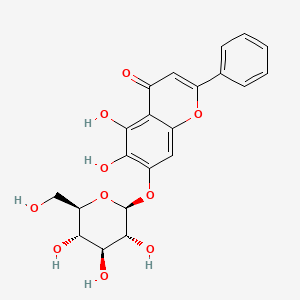

花青素-3-O-阿拉伯糖苷氯化物通过调节拟赤杨木 (Phoebe bournei) 中的两种 bHLH 转录因子,参与叶片颜色变化 {svg_1}. 代谢组分析表明,S1 阶段花青素-3-O-葡萄糖苷 (cya-3-O-glu) 的含量较高,表明它是与叶片红色着色相关的特征性代谢物 {svg_2}.

抗炎和抗氧化特性

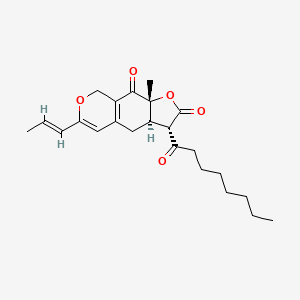

花青素-3-O-阿拉伯糖苷氯化物是一种抗炎和抗氧化的花青素,存在于豆类、黑米和紫色马铃薯中 {svg_3}. 它对氧化应激相关的疾病具有强大的抗氧化、心血管保护、抗炎、神经保护、抗癌、细胞保护和抗糖尿病活性 {svg_4}.

在 DNA 修复中的作用

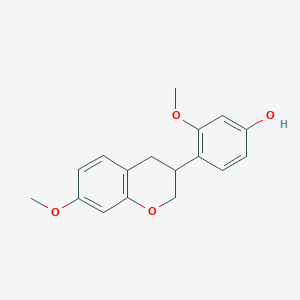

有力证据支持花青素-3-O-阿拉伯糖苷氯化物作为 DNA-RSC 的生物活性 {svg_5}. 这种特性有助于预防炎症性疾病、心血管疾病 (CVD) 和癌症 {svg_6}.

胃保护特性

花青素-3-O-阿拉伯糖苷氯化物对幽门螺杆菌感染具有保护作用 {svg_7}, 幽门螺杆菌是消化性溃疡的常见病因,如果得不到治疗会导致胃癌。

在年龄相关疾病中的作用

花青素-3-O-阿拉伯糖苷氯化物已被证明对预防年龄相关疾病有益 {svg_8}. 这可能是由于其抗氧化和抗炎特性,可以帮助减少导致衰老过程的细胞损伤。

在代谢调节中的作用

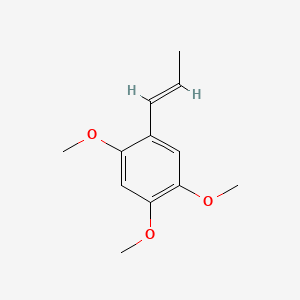

花青素-3-O-阿拉伯糖苷氯化物显着减少脂肪生成、氧化应激和炎症,从而改善肥胖介导的代谢失调 {svg_9}. 这表明它可能在治疗肥胖症和 2 型糖尿病等代谢性疾病中具有潜在的应用价值。

作用机制

- Cyanidin-3-O-arabinose chloride primarily targets adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a cellular energy sensor involved in metabolism and aging processes .

- By phosphorylating and inactivating coactivators (CRTC2 and HDAC5), C3G suppresses hepatic gluconeogenesis, reducing the expression of gluconeogenic genes .

- Additionally, C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells .

- However, its oral administration in mice elevates plasma adiponectin concentrations, contributing to AMPK activation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

安全和危害

未来方向

Cyanidin 3-monoarabinoside has shown promising health benefits, especially in the prevention of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases . Future research could focus on enhancing its bioavailability and understanding its interaction with gut microbiota .

属性

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCVMQMKRICXJC-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: While the provided study identifies Cyanidin 3-monoarabinoside as a constituent of miracle fruit pigments, it primarily focuses on characterizing the anthocyanin and flavonol profile of the fruit. [] The study doesn't delve into the specific properties or functions of individual compounds like Cyanidin 3-monoarabinoside. Therefore, we cannot infer its specific significance within the fruit based solely on this research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。